molecular formula C14H11N3O2 B14913155 N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B14913155
M. Wt: 253.26 g/mol
InChI Key: QANQQXSQVQYQFI-UHFFFAOYSA-N
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Description

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is a heterocyclic compound that features a benzoxazole ring fused with a pyridine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide typically involves the reaction of 2-aminopyridine with an appropriate benzoxazole derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C14H11N3O2/c1-9(18)16-11-2-3-13-12(8-11)17-14(19-13)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,18)

InChI Key

QANQQXSQVQYQFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

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